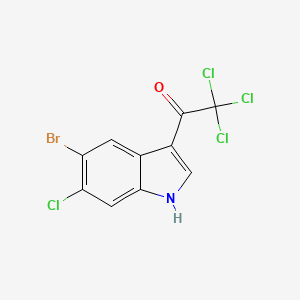
1-(5-Bromo-6-chloro-3-indolyl)-2,2,2-trichloroethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Bromo-6-chloro-3-indolyl)-2,2,2-trichloroethanone is a synthetic organic compound that belongs to the indole family. This compound is characterized by the presence of bromine, chlorine, and trichloroethanone groups attached to an indole ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-6-chloro-3-indolyl)-2,2,2-trichloroethanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromo-6-chloroindole.
Bromination and Chlorination: The indole ring is brominated and chlorinated to introduce the bromine and chlorine atoms at the 5 and 6 positions, respectively.
Trichloroethanone Introduction: The trichloroethanone group is introduced through a Friedel-Crafts acylation reaction using trichloroacetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the compound in bulk.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
1-(5-Bromo-6-chloro-3-indolyl)-2,2,2-trichloroethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include various substituted indole derivatives, oxidized or reduced forms of the compound, and larger molecules formed through condensation reactions.
科学研究应用
1-(5-Bromo-6-chloro-3-indolyl)-2,2,2-trichloroethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(5-Bromo-6-chloro-3-indolyl)-2,2,2-trichloroethanone involves its interaction with specific molecular targets. The compound can:
Inhibit Enzymes: It binds to the active sites of enzymes, inhibiting their activity.
Modulate Protein Interactions: It affects protein-protein interactions, altering cellular pathways.
Induce Cellular Responses: The compound can induce apoptosis or other cellular responses through its interaction with molecular targets.
相似化合物的比较
1-(5-Bromo-6-chloro-3-indolyl)-2,2,2-trichloroethanone is compared with other similar compounds such as:
5-Bromo-6-chloro-3-indolyl-N-acetyl-β-D-glucosaminide: This compound is used as a chromogenic substrate in biochemical assays.
5-Bromo-6-chloro-3-indolyl phosphate: It is used in molecular biology for detecting enzyme activity.
Red-β-D-Gal (5-Bromo-6-chloro-3-indolyl-β-D-galactopyranoside): This compound is used as a chromogenic substrate for β-galactosidase.
属性
分子式 |
C10H4BrCl4NO |
|---|---|
分子量 |
375.9 g/mol |
IUPAC 名称 |
1-(5-bromo-6-chloro-1H-indol-3-yl)-2,2,2-trichloroethanone |
InChI |
InChI=1S/C10H4BrCl4NO/c11-6-1-4-5(9(17)10(13,14)15)3-16-8(4)2-7(6)12/h1-3,16H |
InChI 键 |
FYVZLPOPYJJLAY-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=CC(=C1Br)Cl)NC=C2C(=O)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















